molecular formula C21H20ClN3O6S2 B2426491 2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide CAS No. 1223925-95-8

2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide

Cat. No. B2426491
CAS RN: 1223925-95-8
M. Wt: 509.98
InChI Key: UAJAAKDTYYSPQS-UHFFFAOYSA-N
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Description

2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H20ClN3O6S2 and its molecular weight is 509.98. The purity is usually 95%.
BenchChem offers high-quality 2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research efforts include the synthesis and characterization of derivatives with similar core structures, aiming to explore their potential biological activities. For instance, a study described the synthesis and pharmacological evaluation of different 1,3,4-oxadiazole and acetamide derivatives, highlighting their antibacterial and anti-enzymatic potential supported by hemolytic activity assessment (Nafeesa et al., 2017). Another research synthesized 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as potential inhibitors of thymidylate synthase (TS), exploring their antitumor and antibacterial potential (Gangjee et al., 1996).

Antimicrobial and Enzyme Inhibition Activities

Several studies have focused on evaluating the antimicrobial and enzyme inhibition activities of compounds bearing the sulfonamide moiety. A notable example includes the synthesis, density functional theory (DFT), urease inhibition, and antimicrobial activities of 5-aryl thiophenes bearing sulphonylacetamide moieties, indicating promising antibacterial activity and significant urease inhibition (Noreen et al., 2015).

Antitumor Activities

The antitumor potential of related compounds has been explored, with some demonstrating potent activity against various cancer cell lines. For instance, novel thiazolopyrimidine derivatives were synthesized and evaluated for their antitumor activity, showing marked growth inhibition comparable to doxorubicin in certain cases (Hafez & El-Gazzar, 2017).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3-chloro-4-methylbenzenesulfonyl chloride with 2-amino-3,5-dimethoxybenzoic acid to form the intermediate 2-((3-chloro-4-methylphenyl)sulfonyl)-N-(3,5-dimethoxyphenyl)acetamide. This intermediate is then reacted with thiourea and ethyl acetoacetate to form the final product, 2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide.", "Starting Materials": [ "3-chloro-4-methylbenzenesulfonyl chloride", "2-amino-3,5-dimethoxybenzoic acid", "thiourea", "ethyl acetoacetate" ], "Reaction": [ "Step 1: 3-chloro-4-methylbenzenesulfonyl chloride is reacted with 2-amino-3,5-dimethoxybenzoic acid in the presence of a base such as triethylamine to form the intermediate 2-((3-chloro-4-methylphenyl)sulfonyl)-N-(3,5-dimethoxyphenyl)acetamide.", "Step 2: The intermediate from step 1 is then reacted with thiourea and ethyl acetoacetate in the presence of a base such as potassium carbonate to form the final product, 2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide.", "Step 3: The final product is purified using standard techniques such as column chromatography or recrystallization." ] }

CAS RN

1223925-95-8

Product Name

2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide

Molecular Formula

C21H20ClN3O6S2

Molecular Weight

509.98

IUPAC Name

2-[[5-(3-chloro-4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide

InChI

InChI=1S/C21H20ClN3O6S2/c1-12-4-5-16(9-17(12)22)33(28,29)18-10-23-21(25-20(18)27)32-11-19(26)24-13-6-14(30-2)8-15(7-13)31-3/h4-10H,11H2,1-3H3,(H,24,26)(H,23,25,27)

InChI Key

UAJAAKDTYYSPQS-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC(=C3)OC)OC)Cl

solubility

not available

Origin of Product

United States

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